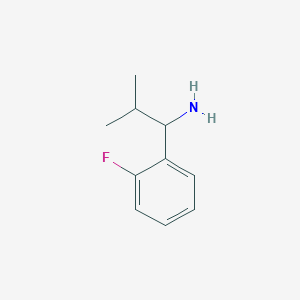

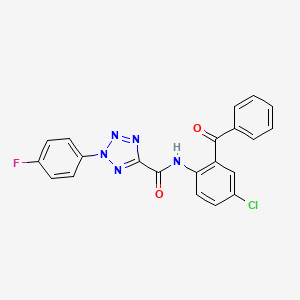

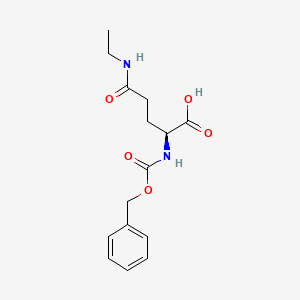

![molecular formula C12H17NO2 B2501057 乙酸2-[(4-甲基苯基)氨基]丙酸酯 CAS No. 88911-99-3](/img/structure/B2501057.png)

乙酸2-[(4-甲基苯基)氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[(4-methylphenyl)amino]propanoate is a compound that can be associated with various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, molecular structures, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides good yields without racemization under mild conditions . Similarly, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, with key steps including Pt-cinchona catalyzed enantioselective hydrogenation . These methods demonstrate the potential for creating complex molecules with high specificity and yield.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized by X-ray crystallography, revealing stabilization through intramolecular and intermolecular interactions . The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates was found to involve nonhydrogen bonding interactions such as N⋯π and O⋯π, which are less common than direct hydrogen bonds . These studies highlight the importance of noncovalent interactions in determining the stability and conformation of molecular structures.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various interactions and transformations. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves a reaction with ammonium acetate in glacial acetic acid . Additionally, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives is achieved through interactions with arylidinemalononitrile derivatives . These reactions showcase the versatility of ethyl esters in synthesizing a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was confirmed using IR, NMR spectroscopy, and mass spectrometry . The thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These properties are crucial for understanding the behavior of compounds under different conditions and for their potential applications in various fields.

科学研究应用

晶体包装相互作用

与乙酸(2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯密切相关的乙酸2-[(4-甲基苯基)氨基]丙酸乙酯,在其结构中展示了独特的晶体包装相互作用。这些包括罕见的N⋯π和O⋯π相互作用,以及氢键,这些相互作用有助于其在晶格中形成独特的双丝带和双柱形态 (Zhang, Wu, & Zhang, 2011)。对映体合成和衍生

已经进行了关于合成和分离消旋乙酸3-氨基-3-(4-氰基苯基)丙酸乙酯对映体的研究,该化合物与乙酸2-[(4-甲基苯基)氨基]丙酸乙酯结构类似。该研究侧重于制备Boc和Fmoc保护衍生物,在药物化学中至关重要 (Solymár, Kanerva, & Fülöp, 2004)。生物催化在药物代谢中的应用

一项关于生物催化过程的研究使用LY451395,这是一种在结构上类似于乙酸2-[(4-甲基苯基)氨基]丙酸乙酯的分子,来展示哺乳动物代谢产物的生成。该研究突出了利用基于微生物的生物催化系统生产大量代谢产物以进行结构表征和药物应用 (Zmijewski et al., 2006)。衍生物的抗菌活性

已经合成并测试了与乙酸2-[(4-甲基苯基)氨基]丙酸乙酯结构相关的3-[(4-甲基苯基)氨基]丙酰肼衍生物的抗菌活性。这项研究有助于开发新的抗菌剂 (Tumosienė等, 2012)。药物化合物的多形性

关于乙酸3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐的多形式研究,这与乙酸2-[(4-甲基苯基)氨基]丙酸乙酯相关,为分析和物理表征多形性药物化合物的挑战提供了见解 (Vogt et al., 2013)。电还原自由基环化

已经探索了与乙酸2-[(4-甲基苯基)氨基]丙酸乙酯结构相关的乙酸2-溴-3-烯氧基-和3-(丙炔氧基)丙酸乙酯在电还原自由基环化中的潜力。这项研究有助于有机化学,特别是在催化还原和自由基中间体形成领域 (Esteves等, 2005)。分子对接和生物潜力

已经合成了乙酸5-氯-2-(3-(4-羟基苯基)丙酰胺基)苯甲酸乙酯的衍生物,并评估了其生物潜力,包括抗氧化和抗炎活性。分子对接研究进一步提供了关于这些化合物相互作用的见解 (Borik & Hussein, 2021)。β-氨基酸的手性催化

对S-3-氨基-3-苯丙酸的手性催化研究,这是与乙酸2-[(4-甲基苯基)氨基]丙酸相关的化合物,展示了利用特定微生物进行立体选择性水解的用途。在制药化学中,这对于生产对映纯化合物(Li et al., 2013)至关重要。

作用机制

Target of Action

Ethyl 2-[(4-methylphenyl)amino]propanoate is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

For instance, it may undergo a Claisen condensation, a common reaction for esters, which involves enolate formation, nucleophilic reaction, and removal of a leaving group .

Biochemical Pathways

For instance, some indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that ethyl 2-[(4-methylphenyl)amino]propanoate may also have significant biological activity .

Action Environment

The action, efficacy, and stability of ethyl 2-[(4-methylphenyl)amino]propanoate may be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s physical properties such as boiling point and critical temperature can be influenced by environmental conditions .

属性

IUPAC Name |

ethyl 2-(4-methylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFOQZMXYHOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-methylphenyl)amino]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

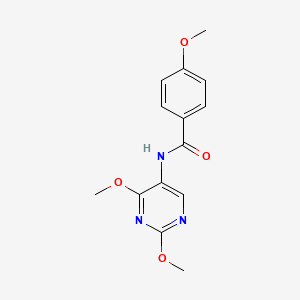

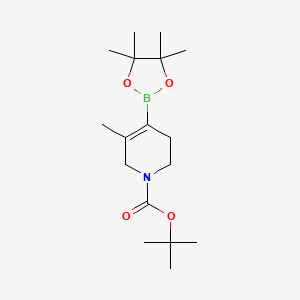

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

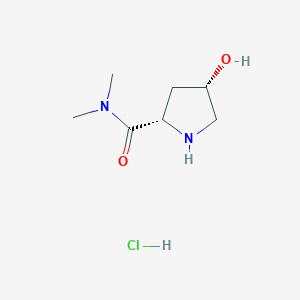

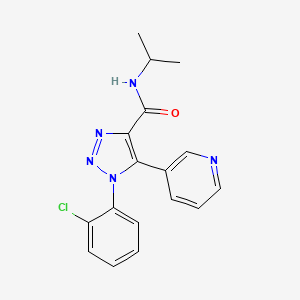

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

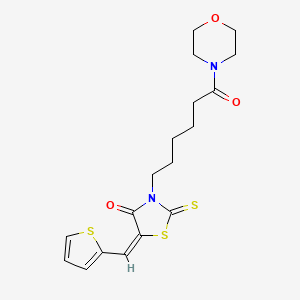

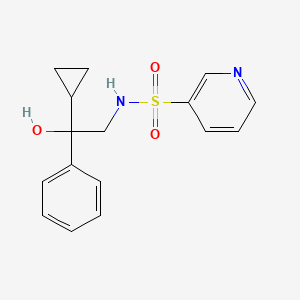

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)